Ethyl 7-Hydroxyquinoline-6-carboxylate

Beschreibung

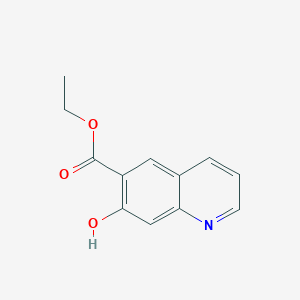

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 7-hydroxyquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-13-10(8)7-11(9)14/h3-7,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZJMAXKSBFHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

- Starting Material: 6-bromoisatin is commonly used as the raw material for quinoline derivatives synthesis.

- Initial Reaction: 6-bromoisatin reacts with pyruvic acid in the presence of 15% sodium hydroxide at 100 °C for 3 hours to yield 7-bromoquinoline-2,4-carboxylic acid after acidification and isolation steps.

This step provides a brominated quinoline carboxylic acid intermediate essential for further functionalization.

Bromine Manipulation and Ester Formation

- The 7-bromoquinoline-4-carboxylic acid is converted to its methyl ester by reaction with thionyl chloride in methanol under reflux conditions, with periodic addition of thionyl chloride to drive the reaction to completion.

- The methyl ester intermediate facilitates subsequent amination and substitution reactions due to its increased solubility and reactivity.

Amination and Boc Protection

- The methyl ester of 7-bromoquinoline-4-carboxylic acid undergoes palladium-catalyzed amination with tert-butoxycarbonyl (Boc) protected amines in the presence of cesium carbonate, Xantphos ligand, and palladium acetate in 1,4-dioxane under reflux with nitrogen protection.

- This step yields methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate, which is then deprotected by treatment with concentrated hydrochloric acid in methanol at room temperature and 50 °C to afford methyl 7-aminoquinoline-4-carboxylate.

Diazotization and Hydroxy Substitution

- Methyl 7-aminoquinoline-4-carboxylate is dissolved in a mixture of acetic acid, water, and concentrated sulfuric acid, cooled to 0 °C.

- Sodium nitrite aqueous solution is added dropwise to generate the diazonium salt intermediate.

- The diazonium salt is then decomposed by pouring into boiling 10% sulfuric acid, leading to substitution of the amino group by hydroxy, forming methyl 7-hydroxyquinoline-4-carboxylate.

- The product is isolated by filtration after pH adjustment and washing.

Hydrolysis to Carboxylic Acid

- The methyl ester is hydrolyzed in aqueous sodium hydroxide solution at 60 °C for 3 hours.

- After cooling, acidification with hydrochloric acid precipitates 7-hydroxyquinoline-4-carboxylic acid, which is filtered, washed, and dried.

Adaptation for Ethyl Ester Formation

While the above steps focus on methyl esters, ethyl esters such as ethyl 7-hydroxyquinoline-6-carboxylate can be prepared by analogous esterification methods:

- Esterification: The carboxylic acid intermediate can be esterified with ethanol under acidic conditions or by reaction with ethylating agents such as ethyl chloroformate or thionyl chloride in ethanol.

- Microwave-assisted methods and alternative bases/acids have been explored to improve yields and purity, although some attempts resulted in complex mixtures requiring careful purification.

- The use of thionyl chloride in ethanol has been reported as an effective method to form ethyl quinoline carboxylates with good yields and purity.

Reaction Conditions and Yields Summary

Research Findings and Notes

- The synthetic route described avoids expensive catalysts and toxic reagents, enabling large-scale production with relatively high overall yield and simple post-reaction workup.

- The diazotization step is critical for the selective introduction of the hydroxy group at the 7-position, converting the amino intermediate to the hydroxy derivative efficiently.

- Alternative esterification methods, including Fischer esterification and microwave-assisted reactions, often resulted in complex mixtures, while thionyl chloride in ethanol provided better yields and purity for ethyl esters.

- The tautomerism between hydroxyquinoline and oxoquinoline forms affects synthetic efficiency and product stability, as demonstrated in related quinoline derivatives.

- Careful control of temperature, pH, and reagent addition rates is essential to maximize yield and purity at each step.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-Hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroquinoline derivative.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethyl ester group.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 7-Hydroxyquinoline-6-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of Ethyl 7-Hydroxyquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Physicochemical Properties

- Solubility: this compound has variable solubility, requiring solvent optimization (e.g., DMSO or ethanol) for research applications . Halogenated derivatives (e.g., 7-chloro-6-fluoro analogues) exhibit lower aqueous solubility due to increased hydrophobicity .

- Acidity :

- Thermal Stability :

- Compounds with nitro groups (e.g., 8-nitro substitution) show lower thermal stability, decomposing near 438 K .

Biologische Aktivität

Ethyl 7-Hydroxyquinoline-6-carboxylate (EHQC) is a compound of interest within medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antiviral, antibacterial, and anticancer activities, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a quinoline backbone with a hydroxyl group at the 7-position and an ethyl ester at the carboxylic acid moiety. This unique arrangement is believed to contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of EHQC. It has been shown to inhibit the growth of various viruses, including strains associated with influenza. The presence of hydroxyl and carboxylate groups is thought to enhance its interaction with viral proteins, leading to effective inhibition.

Case Study: Influenza Virus Inhibition

- Virus Strain : H5N1

- Inhibition Rate : 91.2%

- Cytotoxicity : Low (79.3%)

- Mechanism : The antiviral activity correlates with increased lipophilicity and electron-withdrawing properties of substituents on the quinoline ring .

Antibacterial Activity

EHQC exhibits significant antibacterial properties against a variety of pathogens. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays.

| Pathogen | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 1 × 10^-5 | 22 |

| Klebsiella pneumoniae | 1 × 10^-5 | 25 |

| Staphylococcus aureus | 1 × 10^-6 | 24 |

These results indicate that EHQC is comparable to standard antibiotics in terms of potency .

Anticancer Activity

The anticancer properties of EHQC have also been explored, particularly its effects on various cancer cell lines. The compound demonstrates cytotoxic effects through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization.

Research Findings:

- Cell Lines Tested : MCF-7, A549, PC-3

- IC50 Values : Ranged from 0.69 mM to 22 mM across different cell lines.

- Mechanism : Induction of ROS leading to apoptosis in cancer cells .

Synthesis and Derivative Exploration

EHQC serves as a versatile building block for synthesizing more complex derivatives with enhanced biological activities. Researchers are investigating modifications to the hydroxyl and carboxylic acid groups to improve efficacy against specific targets.

Table: Comparison of Hydroxyquinoline Derivatives

| Compound Name | Structure Features | Biological Activity Profile |

|---|---|---|

| Ethyl 6-Hydroxyquinoline-3-carboxylate | Hydroxy at position 6 | Different antimicrobial profile |

| Ethyl 8-Hydroxyquinoline-3-carboxylate | Hydroxy at position 8 | Variability in potency |

| Ethyl 7-Chloroquinoline-3-carboxylate | Chlorine at position 7 | Enhanced lipophilicity |

| Ethyl 4-Hydroxyquinoline-3-carboxylate | Hydroxy at position 4 | Distinct pharmacological properties |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of structural modifications in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.